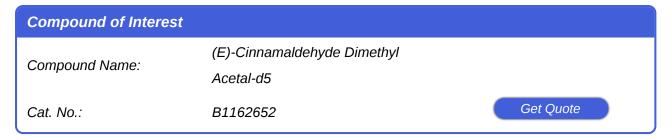


Technical Guide: (E)-Cinnamaldehyde Dimethyl Acetal-d5

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **(E)-Cinnamaldehyde Dimethyl Acetal-d5**, a deuterated analog of (E)-Cinnamaldehyde Dimethyl Acetal. This document outlines its chemical properties, a representative synthesis protocol, and its relevance in biological pathways, particularly focusing on the anti-inflammatory effects of its parent compound, cinnamaldehyde.

Chemical Identification and Properties

(E)-Cinnamaldehyde Dimethyl Acetal-d5 is a stable, isotopically labeled form of (E)-Cinnamaldehyde Dimethyl Acetal. Deuterium labeling provides a valuable tool for researchers in various fields, including metabolism studies, mechanistic investigations, and as an internal standard in quantitative analysis.

While a specific CAS number for the d5-deuterated form is not assigned, the CAS numbers for the non-deuterated parent compound are commonly used for reference:

CAS Number (non-deuterated): 63511-93-3 or 4364-06-1[1][2]

Quantitative Data Summary



The following table summarizes the key quantitative data for (E)-Cinnamaldehyde Dimethyl Acetal and its deuterated analog. Data for the deuterated compound is calculated based on the non-deuterated form, while spectroscopic information is based on the non-deuterated analog and serves as a reference.

Property	(E)- Cinnamaldehyde Dimethyl Acetal	(E)- Cinnamaldehyde Dimethyl Acetal-d5	Reference
Molecular Formula	C11H14O2	C11H9D5O2	Calculated
Molecular Weight	178.23 g/mol	183.26 g/mol	Calculated
¹ H NMR (non-deuterated)	δ 3.2–3.4 ppm (methoxy groups), δ 5.8–6.8 ppm (aromatic and alkene protons)	Expected to show absence of signals for the deuterated phenyl ring protons.	[1]
GC-MS (m/z) (non- deuterated)	Molecular ion peak at 178.23	Expected molecular ion peak at 183.26	[1][2]
IR Spectroscopy (non- deuterated)	Absence of C=O stretch (~1700 cm ⁻¹), presence of C-O stretches (~1100 cm ⁻¹)	Expected to be similar to the non-deuterated form.	[1]

Experimental Protocols Representative Synthesis of (E)-Cinnamaldehyde Dimethyl Acetal-d5

This protocol is a representative method adapted from general procedures for acetal synthesis and the preparation of deuterated aromatic compounds. The synthesis involves two main stages: the preparation of benzaldehyde-d5 and its subsequent conversion to the dimethyl acetal.

Part 1: Synthesis of Benzaldehyde-d5

Foundational & Exploratory



The synthesis of the deuterated aldehyde can be achieved through various methods. One common approach involves the deuteration of a suitable precursor. A practical method for the formyl-selective deuteration of aldehydes using D₂O has been reported and can be adapted for this purpose.[3]

Materials:

- Benzaldehyde
- Deuterium oxide (D₂O)
- Photoredox catalyst (e.g., an iridium complex)
- · Thiol catalyst
- Organic solvent (e.g., acetonitrile)

Procedure:

- In a reaction vessel, combine benzaldehyde, the photoredox catalyst, and the thiol catalyst in the organic solvent.
- Add D₂O to the mixture.
- Irradiate the reaction mixture with visible light while stirring at room temperature.
- Monitor the reaction progress by GC-MS or NMR to confirm the incorporation of deuterium.
- Upon completion, quench the reaction and extract the deuterated benzaldehyde using an appropriate organic solvent.
- Purify the benzaldehyde-d5 by column chromatography or distillation.

Part 2: Synthesis of (E)-Cinnamaldehyde Dimethyl Acetal-d5

This part of the synthesis is an adaptation of the aldol condensation to first produce cinnamaldehyde-d5, followed by acetalization.



Materials:

- Benzaldehyde-d5 (from Part 1)
- Acetaldehyde
- Potassium hydroxide (catalyst)
- Methanol
- Trimethyl orthoformate
- Acid catalyst (e.g., p-toluenesulfonic acid)

Procedure:

- Aldol Condensation:
 - In a reaction flask, dissolve benzaldehyde-d5 in a suitable solvent.
 - Slowly add acetaldehyde to the solution in the presence of a base catalyst like potassium hydroxide, maintaining a low temperature (e.g., 10°C).[4]
 - Allow the reaction to proceed for several hours at room temperature.
 - Neutralize the reaction mixture and extract the resulting (E)-cinnamaldehyde-d5.
 - Purify the product by distillation.
- Acetalization:
 - Dissolve the purified (E)-cinnamaldehyde-d5 in methanol.
 - Add trimethyl orthoformate and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).
 - Stir the mixture at room temperature and monitor the reaction by TLC or GC.



- Once the reaction is complete, neutralize the catalyst and remove the solvent under reduced pressure.
- Purify the final product, (E)-Cinnamaldehyde Dimethyl Acetal-d5, by column chromatography or distillation.

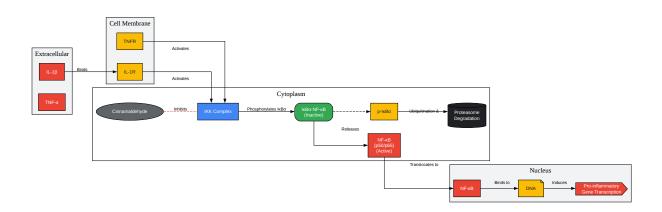
Biological Relevance and Signaling Pathway

The parent compound, cinnamaldehyde, has been shown to possess significant anti-inflammatory properties.[5][6][7][8] One of the key mechanisms underlying this effect is its ability to modulate the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[9][10][11] The NF-κB pathway is a central regulator of the inflammatory response.

Inhibition of the NF-kB Signaling Pathway by Cinnamaldehyde

The diagram below illustrates the proposed mechanism by which cinnamaldehyde inhibits the NF- κ B signaling pathway, thereby reducing inflammation. In an inflammatory state, signaling molecules like TNF- α and IL-1 β activate the IKK complex, which then phosphorylates I κ B α . This phosphorylation leads to the degradation of I κ B α and the release of the NF- κ B dimer (p50/p65). The active NF- κ B then translocates to the nucleus, where it induces the transcription of pro-inflammatory genes. Cinnamaldehyde is thought to interfere with this cascade, potentially by inhibiting the phosphorylation and degradation of I κ B α , thus preventing NF- κ B activation.[10][11]





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